Tert-butyl (4-fluoro-6-formylpyridin-2-YL)methylcarbamate
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Overview
Description
Tert-butyl (4-fluoro-6-formylpyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C12H15FN2O3 and a molecular weight of 254.26 g/mol . This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted pyridine ring, and a formyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Tert-butyl (4-fluoro-6-formylpyridin-2-YL)methylcarbamate typically involves the reaction of 4-fluoro-6-formylpyridine with tert-butyl carbamate under specific reaction conditions. One common method involves the use of a catalyst such as bismuth(III) triflate in a one-pot, three-component coupling reaction . The reaction is carried out under mild conditions, making it efficient and practical for industrial production.
Chemical Reactions Analysis
Tert-butyl (4-fluoro-6-formylpyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:
Substitution: The fluoro group in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (4-fluoro-6-formylpyridin-2-YL)methylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl (4-fluoro-6-formylpyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function . The presence of the fluoro and formyl groups in the pyridine ring enhances its reactivity and binding affinity.
Comparison with Similar Compounds
Tert-butyl (4-fluoro-6-formylpyridin-2-YL)methylcarbamate can be compared with other similar compounds, such as:
- Tert-butyl (6-formylpyridin-2-yl)carbamate
- Tert-butyl (4-fluoropyridin-2-yl)carbamate
- Tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
These compounds share similar structural features but differ in their specific substituents and functional groups, which influence their chemical properties and applications
Properties
Molecular Formula |
C12H15FN2O3 |
---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
tert-butyl N-[(4-fluoro-6-formylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H15FN2O3/c1-12(2,3)18-11(17)14-6-9-4-8(13)5-10(7-16)15-9/h4-5,7H,6H2,1-3H3,(H,14,17) |
InChI Key |
FYUCVJUQEKAHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC(=C1)F)C=O |
Origin of Product |
United States |
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